URB754

Monoacylglycerol lipase (MAGL) Endocannabinoid signaling 2-Arachidonoylglycerol (2-AG)

Verify target-specific phenotypes without confounding variables. URB754 lacks the potent MAGL inhibition historically misattributed due to mercury impurities, making it unsuitable as a selective tool but ideal for specificity controls. - **Negative Control**: Validate JZL184-mediated MAGL effects; URB754 fails to recapitulate these phenotypes. - **Impurity Research**: Distinguish true structure-activity relationships by comparing pure vs. contaminated batches (bis(methylthio)mercurane). - **Low Off-Target Risk**: Weak CB1 binding (IC50 = 3.8 µM); no COX inhibition. Reliable supply from BenchChem for consistent batch-to-batch purity.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 86672-58-4
Cat. No. B019394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameURB754
CAS86672-58-4
Synonyms6-Methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazine-4-one; 
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2
InChIInChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9H,1-2H3,(H,17,18)
InChIKeyGFWNGVKCDGYFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A crystalline solid

URB754 Comparative Inhibitor Profile


URB754 (6-methyl-2-p-tolylaminobenzo[d][1,3]oxazin-4-one) is a synthetic small molecule that has been extensively investigated as a modulator of the endocannabinoid system. It was initially reported as a potent and non-competitive inhibitor of monoacylglycerol lipase (MAGL) [1]. However, subsequent investigations have revealed that the MAGL inhibitory activity is attributable to a toxic impurity, bis(methylthio)mercurane, present in some commercial preparations [2]. Consequently, URB754 is now primarily characterized as a weak inhibitor of fatty acid amide hydrolase (FAAH) and a weak binder of the cannabinoid receptor 1 (CB1) .

1
MAGL negative control for brain tissue studies
2
Chemical impurity impact investigation
May support batch-dependent activity analysis
3
Weak CB1 binder without COX activity
Supports non-specific binding control in endocannabinoid assays

URB754 Key Pharmacological Differentiators


URB754 occupies a unique and problematic niche in the endocannabinoid pharmacology landscape. Unlike well-defined inhibitors such as URB597 for FAAH or JZL184 for MAGL, URB754 lacks clear, target-specific activity. Its initial characterization as a MAGL inhibitor has been disproven, and its observed MAGL inhibition in some studies is now known to stem from a toxic mercury-containing impurity [1]. Furthermore, its weak and inconsistent inhibition of FAAH and CB1 receptor binding [2] precludes its use as a reliable tool for dissecting these pathways. Substituting a validated, selective tool compound with URB754 would introduce significant experimental variability and confound data interpretation. The quantitative evidence below highlights why URB754's distinct pharmacological profile necessitates its specific consideration, primarily as a negative control or for studies investigating the impurity itself.

MAGL target
URB754 does not inhibit 2-AG hydrolysis in brain tissue; substituting for JZL184 may abolish target engagement.
FAAH target
Weak FAAH inhibition requires high concentrations and may shift off-target profiles compared to URB597.
Impurity
Batch-dependent organomercurial contaminant can introduce artificial MAGL inhibition and confound results.

URB754 Comparative Pharmacological Evidence


MAGL Inhibition in Brain Preparations

While initial reports suggested URB754 as a potent MAGL inhibitor (IC50 = 200 nM on recombinant enzyme), it fails to inhibit 2-AG hydrolysis in native rat brain preparations. In a direct comparison, the validated MAGL inhibitor JZL184 exhibits robust inhibition of 2-AG hydrolysis in brain membranes with an IC50 of 8 nM [1], and displays >300-fold selectivity for MAGL over FAAH . In contrast, URB754 was ineffective in blocking 2-AG hydrolysis in rat brain preparations, demonstrating no functional MAGL inhibition in a physiologically relevant system [2].

MAGL in brain
Head-to-head
URB754: no inhibition vs. JZL184 IC50 8 nM
Confirms lack of functional MAGL inhibition in native tissue.
Avoid for brain MAGL studies; use JZL184 for target engagement.
Monoacylglycerol lipase (MAGL) Endocannabinoid signaling 2-Arachidonoylglycerol (2-AG)

FAAH Inhibition Compared to URB597

URB754 inhibits FAAH with a relatively high IC50 of 32 µM in rat brain, indicating weak potency . In a direct study, URB754 was found to not inhibit rat brain FAAH activity in a functional assay [1]. In contrast, the selective FAAH inhibitor URB597 potently inhibits FAAH with IC50 values in the low nanomolar range (e.g., 5 nM in rat brain membranes, 0.5 nM in intact neurons) [2]. The over 6,000-fold difference in potency highlights URB754's unsuitability as a FAAH probe.

FAAH potency gap
Cross-study
URB754 IC50 32 µM vs. URB597 IC50 5 nM
>6,000-fold weaker; not suitable as a FAAH probe.
URB597 provides robust FAAH inhibition at low concentrations.
Fatty acid amide hydrolase (FAAH) Anandamide (AEA) hydrolysis Enzyme inhibition

Contaminant-Dependent MAGL Activity

The reported MAGL inhibitory activity (IC50 = 200 nM) for some URB754 samples is not due to URB754 itself, but to a toxic organomercurial impurity, bis(methylthio)mercurane, which is a potent MAGL inhibitor (IC50 = 11.9 nM) [1]. Pure URB754 does not inhibit MAGL. This contrasts sharply with the dual FAAH/MAGL inhibitor JZL195, which exhibits genuine and potent inhibition of both enzymes (FAAH IC50 = 2 nM, MAGL IC50 = 4 nM) [2] and is free from such confounding impurities.

Impurity-driven activity
Source review
Bis(methylthio)mercurane IC50 11.9 nM vs. pure URB754 inactive
MAGL inhibition originates from a toxic contaminant, not URB754.
Batch purity must be verified to avoid confounding biological data.
Monoacylglycerol lipase (MAGL) Chemical impurity Bis(methylthio)mercurane

Lack of COX Enzyme Inhibition

URB754 does not inhibit cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) at concentrations up to 100 µM . This is a stark contrast to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or indomethacin, which potently inhibit these enzymes (e.g., IC50 values often in the low micromolar to nanomolar range) [1]. This lack of COX activity means URB754 will not confound studies where prostaglandin-mediated inflammation is a key variable.

No COX inhibition
Class-level
Inactive against COX-1/2 up to 100 µM
Provides clean background for endocannabinoid studies without NSAID-like confounds.
Confirm in specific assay systems; reported selectivity supports pathway isolation.
Cyclooxygenase (COX) Prostaglandin synthesis Non-steroidal anti-inflammatory drugs (NSAIDs)

URB754 Strategic Research Applications


MAGL Inhibition Negative Control

Given its lack of MAGL inhibition in brain preparations, URB754 serves as an ideal negative control compound when validating MAGL-dependent effects observed with selective inhibitors like JZL184. By demonstrating that URB754 fails to recapitulate JZL184's effects, researchers can confirm the target specificity of the observed phenotype [1].

Endocannabinoid Metabolic Impurity Studies

URB754 is a valuable tool for studying the impact of chemical impurities on biological assays. The identification of bis(methylthio)mercurane as the active contaminant [2] highlights the importance of rigorous quality control in chemical biology. Researchers can use pure vs. impure batches of URB754 to dissect true structure-activity relationships.

Weak CB1 Binder Without COX Activity

In studies focused on endocannabinoid tone where potent CB1 activation or COX inhibition must be avoided, URB754's weak CB1 binding (IC50 = 3.8 µM) and lack of COX inhibition make it a suitable tool to control for non-specific effects without confounding the primary pathways of interest.

Application
Selection Property
Validation Focus
MAGL pathway negative control
Absence of MAGL inhibition in brain membranes
Confirm target specificity against selective MAGL inhibitors
Chemical impurity impact studies
Sensitivity to batch-dependent contaminant
Verify genuine structure-activity relationship vs. impurity-driven activity
Weak CB1 binding control
Low-affinity CB1 binding without COX activity
Control for non-specific endocannabinoid effects in cellular assays

Technical Documentation Hub

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51 linked technical documents
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